N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a combination of furan, thiophene, and benzo[d]thiazole moieties
Mechanism of Action
Target of Action
The compound N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of biological effects and are often used by medicinal chemists to develop advanced compounds . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their versatile structure . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the diverse biological activities of thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that this compound could potentially exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl and thiophen-2-yl intermediates, followed by their coupling with benzo[d]thiazole-6-carboxamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene or benzo[d]thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the furan, thiophene, and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide: shares structural similarities with other heterocyclic compounds such as indole derivatives, thiophene derivatives, and benzo[d]thiazole derivatives.
Uniqueness
- The unique combination of furan, thiophene, and benzo[d]thiazole moieties in this compound provides distinct chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c21-17(14-2-1-7-23-14)15-6-4-12(25-15)9-19-18(22)11-3-5-13-16(8-11)24-10-20-13/h1-8,10H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFPBDNZOUKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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